

Gadoquatrane: A New Frontier in MRI Contrast Agent Safety Compared to Linear GBCAs

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Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of **Gadoquatrane**, a novel macrocyclic gadolinium-based contrast agent (GBCA), with that of traditional linear GBCAs. This analysis is supported by experimental data on stability, gadolinium retention, and clinical safety.

The use of GBCAs is crucial for enhancing the diagnostic capabilities of magnetic resonance imaging (MRI).^[1] However, concerns have arisen regarding the long-term safety of these agents, particularly the retention of gadolinium in the body.^{[2][3]} Gadolinium in its free ionic form (Gd^{3+}) is highly toxic.^[1] Therefore, in GBCAs, it is chelated to a ligand to form a stable complex that can be safely administered and efficiently excreted.^[1]

GBCAs are broadly classified into two structural types: linear and macrocyclic. Linear agents have a flexible, open-chain structure, while macrocyclic agents encase the gadolinium ion in a more rigid, cage-like structure. This structural difference significantly impacts their stability and, consequently, their safety profile. **Gadoquatrane** is a next-generation, tetrameric, macrocyclic GBCA designed for high stability and relaxivity, allowing for effective contrast enhancement at a lower gadolinium dose.

Executive Summary of Comparative Safety Data

The key differentiating safety factor between **Gadoquatrane** and linear GBCAs lies in their chemical stability, which directly influences the potential for gadolinium release and subsequent retention in tissues like the brain, bones, and skin. Preclinical and clinical studies have

consistently demonstrated the superior stability of macrocyclic agents like **Gadoquatrane** compared to their linear counterparts.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the stability and gadolinium retention of **Gadoquatrane** and other macrocyclic GBCAs with linear GBCAs.

Table 1: In Vitro Stability of GBCAs

Parameter	Gadoquatrane (Macrocyclic)	Other Macrocyclic GBCAs (e.g., Gadobutrol, Gadoterate)	Linear GBCAs (e.g., Gadodiamide, Gadopentetate)
Dissociation in Human Serum (21 days, 37°C)	Below Limit of Quantification	Very low to no release	>10% Gd release (for Gadodiamide)
Zinc Transmetallation Assay (3 days)	No change in T1 relaxation rate	No change in T1 relaxation rate	66-97% decrease in T1 relaxation rate
Kinetic Inertness in Human Plasma (pH 7.4, 37°C)	No dissociation observed (< LLOQ)	Gadoterate: No dissociation (< LLOQ); Gadobutrol: 0.12% release at day 15; Gadoteridol & Gadopiclenol: 0.20% release at day 15	Significantly higher dissociation rates
Kinetic Inertness (Acidic Conditions, pH 1.2)	Highest kinetic inertness among tested macrocyclics	Lower kinetic inertness compared to Gadoquatrane	Much lower kinetic inertness

Table 2: In Vivo Gadolinium Retention (Rat Models)

Tissue	Gadoquatrane (Macrocyclic)	Other Macrocylic GBCAs	Linear GBCAs
Mineralized Bone (1 week post-injection)	< 1 nmol Gd/g	Gadobutrol: 1.2-3.5 nmol Gd/g (in a specific layer)	Significantly higher retention (4.4 times more than macrocyclic agents)
Epiphysis (1 week post-injection)	1.2 nmol Gd/g	Gadobutrol: 1.2 nmol Gd/g; Gadopiclenol: 2.2 nmol Gd/g	Not specifically reported for this study, but generally higher.
Cerebellum (1 year post-injection)	0.04 - 0.08 nmol/g	N/A	1.91 - 3.38 nmol/g

Table 3: Clinical Safety and Pharmacokinetics of **Gadoquatrane**

Parameter	Gadoquatrane
Adverse Events (Phase I & II studies)	Few, mild, and transient; no safety concerns raised.
QTc Prolongation Risk	No clinically relevant risk at the anticipated diagnostic dose.
Pharmacokinetic Profile	Rapid distribution to extracellular space and fast renal elimination.
Effective Half-life	1.3 - 1.4 hours.
Urinary Excretion	82-99% of the administered dose recovered in urine.
Phase III QUANTI Studies Safety Profile	Consistent with previous data and other macrocyclic GBCAs; no new safety signals.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro Stability Assessment: Kinetic Inertness in Human Plasma

- Objective: To determine the rate of gadolinium dissociation from the GBCA complex under physiological conditions.
- Methodology:
 - **Gadoquatrane** and other macrocyclic GBCAs (gadoteridol, gadobutrol, gadoterate, and gadopiclenol) were incubated in human plasma at 37°C and pH 7.4.
 - At various time points (up to 15 days), samples were taken.
 - The amount of released Gd³⁺ was separated from the intact chelate using ion exchange chromatography.
 - The concentration of Gd³⁺ was quantified using inductively coupled plasma mass spectrometry (ICP-MS).
 - The initial dissociation rate was calculated from the slope of the percentage of released gadolinium over time.

In Vivo Gadolinium Retention Study in Rats

- Objective: To compare the long-term retention of gadolinium in various tissues following the administration of different GBCAs.
- Methodology:
 - Rats were administered a single equimolar gadolinium dose (0.6 mmol Gd/kg) of **Gadoquatrane**, gadobutrol, or gadopiclenol.
 - After one week, the animals were euthanized, and various tissues, including bone (femur) and bone marrow, were harvested.
 - The total gadolinium concentration in the tissues was quantified using ICP-MS.
 - For detailed localization within the bone, elemental imaging of the femur was performed.

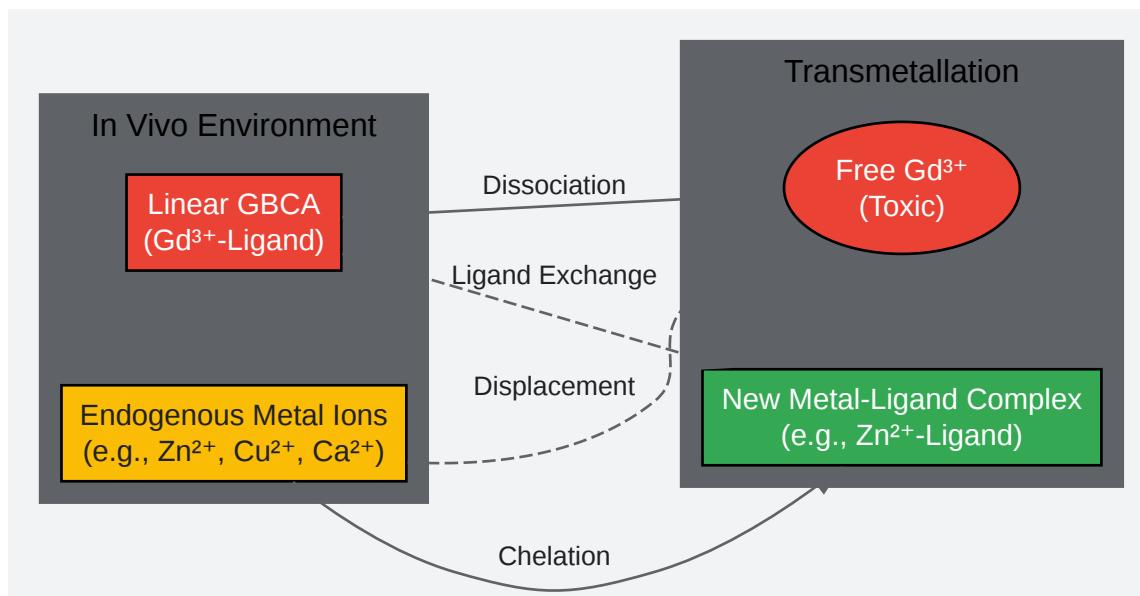
Zinc Transmetallation Assay

- Objective: To assess the kinetic inertness of GBCAs in the presence of competing endogenous metal ions like zinc.
- Methodology:
 - **Gadoquatrane**, other macrocyclic GBCAs, and linear GBCAs were incubated in a solution containing zinc ions.
 - The change in the longitudinal relaxation rate (R1) was measured over a period of 3 days.
 - A decrease in R1 indicates the displacement of Gd^{3+} from the chelate by Zn^{2+} (transmetallation), signifying lower stability.

Signaling Pathways and Experimental Workflows

Mechanism of Gadolinium Release from Linear GBCAs

The primary mechanism for the in vivo release of gadolinium from less stable linear GBCAs is transmetallation. This process involves the displacement of the gadolinium ion from its chelate by endogenous metal ions, such as zinc (Zn^{2+}), copper (Cu^{2+}), and calcium (Ca^{2+}). The flexible, open-chain structure of linear GBCAs makes them more susceptible to this process compared to the rigid, protective cage of macrocyclic agents.

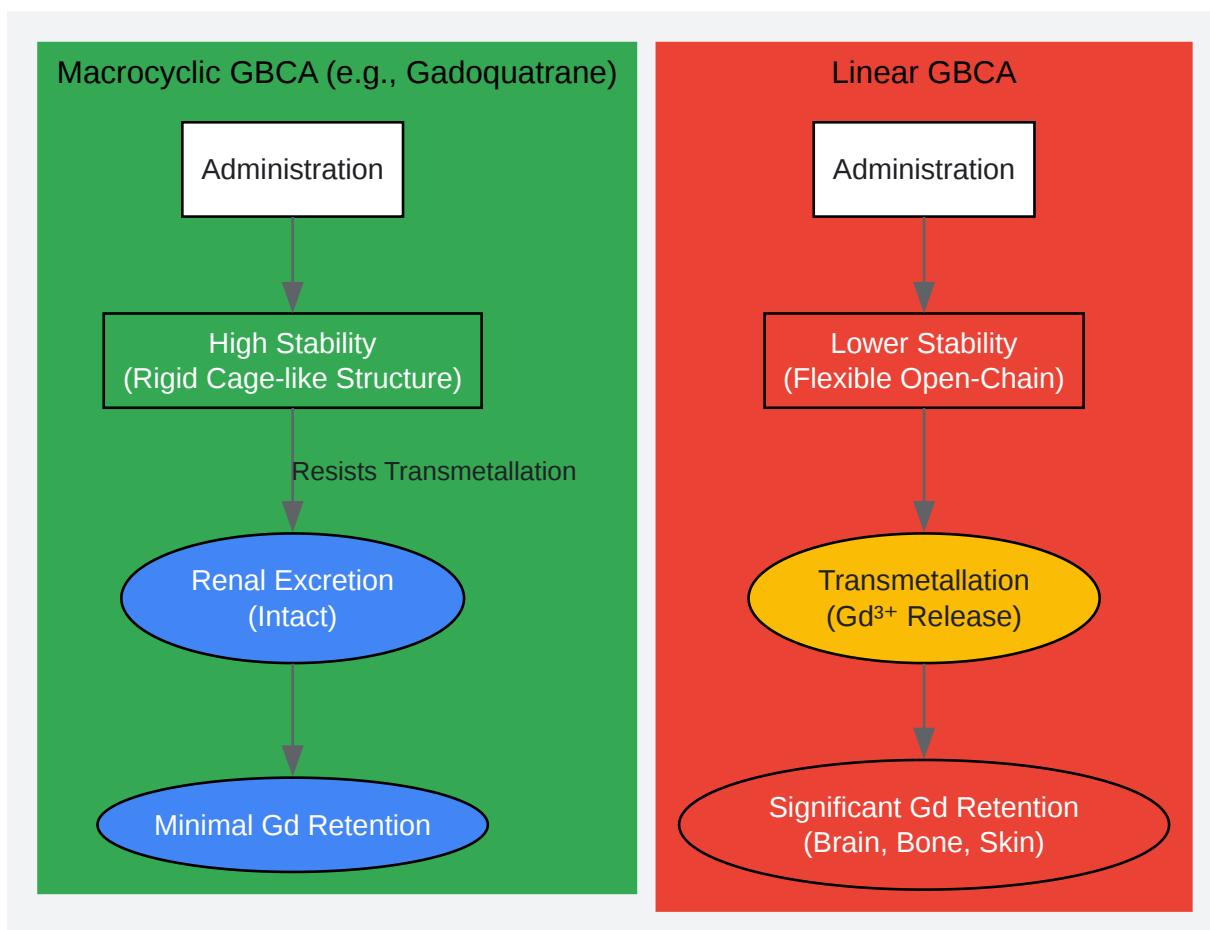


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Figure 1: Transmetallation of Linear GBCAs

Comparative Stability Workflow: Macrocylic vs. Linear GBCAs

The superior stability of macrocyclic GBCAs like **Gadoquatrane** is a key factor in their enhanced safety profile. This can be illustrated through a logical workflow comparing their fate *in vivo*.

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